Cas no 19488-48-3 (Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside)

Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside
- Methyl (S)-(+)-2-Isocyanato-3-tert-butoxypropionate
- methyl (S)-2-isocyanato-3-(1,1-dimethylethoxy)propanoate
- (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester
- ANW-20905
- AC1Q41IP
- AG-D-88673
- methyl O-(t-butyl)-N-(oxomethylene)-l-serinate
- AC1Q41IO
- CTK4C4357
- METHYL 2,3,6-TRI-O-BENZYL-A-D-GLUCOPYRANOSIDE
- Methyl 2,3,6-tris-O-(phenylmethyl)-alpha-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside, 95%
- 19488-48-3
- (2R,3R,4S,5R,6S)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
- SCHEMBL3147529
- ZNKMCQRFDSVZAX-DFLSAPQXSA-N
- Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside
-
- MDL: MFCD04973355
- インチ: 1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3
- InChIKey: ZNKMCQRFDSVZAX-UHFFFAOYSA-N
- ほほえんだ: COC1C(OCC2C=CC=CC=2)C(OCC2C=CC=CC=2)C(O)C(COCC2C=CC=CC=2)O1
計算された属性
- せいみつぶんしりょう: 464.21988874g/mol
- どういたいしつりょう: 464.21988874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.559
- ようかいど: ほとんど溶けない(0.065 g/l)(25ºC)、
- 光学活性: [α]22/D +8.0°, c = 0.5% in chloroform
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M467178-500mg |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside |
19488-48-3 | 95% | 500mg |
¥1816.90 | 2023-09-01 | |
Biosynth | MM03805-1 g |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside |
19488-48-3 | 1g |
$577.50 | 2023-01-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 748013-500MG |
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside |
19488-48-3 | 95% | 500MG |
¥2104.42 | 2022-02-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 748013-2.5G |
Methyl 2,3,6-tri-O-benzyl-α-<SC>D</SC>-glucopyranoside |
19488-48-3 | 2.5g |
¥5266.77 | 2023-11-24 | ||
TRC | M208530-5g |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside |
19488-48-3 | 5g |
$ 3090.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M467178-2.5g |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside |
19488-48-3 | 95% | 2.5g |
¥5652.90 | 2023-09-01 | |
Biosynth | MM03805-5 g |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside |
19488-48-3 | 5g |
$1,732.50 | 2023-01-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M467178-100mg |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside |
19488-48-3 | 95% | 100mg |
¥699.90 | 2023-09-01 | |
Biosynth | MM03805-10 g |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside |
19488-48-3 | 10g |
$2,310.00 | 2023-01-03 | ||
TRC | M208530-1g |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside |
19488-48-3 | 1g |
$ 930.00 | 2022-06-04 |
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranosideに関する追加情報
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (CAS No. 19488-48-3): A Versatile Glycosylation Building Block
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (CAS 19488-48-3) is a chemically modified carbohydrate derivative that has gained significant attention in synthetic organic chemistry and pharmaceutical research. This benzyl-protected glucopyranoside serves as a crucial intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. With the growing interest in glycoscience and carbohydrate-based therapeutics, this compound has become increasingly important in both academic and industrial settings.
The molecular structure of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside features a glucose core where three hydroxyl groups (at positions 2, 3, and 6) are protected by benzyl groups, while the anomeric position is methylated. This protected sugar derivative offers excellent stability and solubility in organic solvents, making it particularly valuable for glycosylation reactions. Researchers frequently search for "benzyl-protected glucose derivatives" and "glucopyranoside synthesis" when working with this compound, reflecting its importance in carbohydrate chemistry.
One of the most significant applications of CAS 19488-48-3 is in the preparation of complex oligosaccharides. The benzyl protecting groups can be selectively removed under mild conditions, allowing for sequential glycosylation strategies. This property makes it invaluable for creating glycosidic linkages with precise stereochemistry, a common challenge in "carbohydrate synthesis" that many researchers encounter. Recent advances in "automated oligosaccharide synthesis" have further increased the demand for well-defined building blocks like this compound.
In pharmaceutical development, Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside serves as a precursor for various glycosylated drug candidates. The modification of drug molecules with sugar moieties (glycosylation) often improves their solubility, bioavailability, and target specificity. With the rising interest in "glycodiversification" and "glycosylated pharmaceuticals", this compound has become a key player in medicinal chemistry research. Its stability and well-established synthetic protocols make it particularly attractive for high-throughput screening approaches.
The compound's role extends to materials science, where it contributes to the development of glycopolymer materials and carbohydrate-based surfactants. Researchers investigating "sugar-derived nanomaterials" or "biocompatible polymers" frequently utilize this building block to create novel materials with tailored properties. The benzyl groups provide both protection during synthesis and opportunities for subsequent functionalization, enabling the creation of diverse macromolecular architectures.
From a synthetic perspective, Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside offers several advantages. The α-configuration at the anomeric center is particularly stable due to the anomeric effect, making this compound resistant to spontaneous mutarotation. This stability is crucial for applications requiring precise stereochemical control. Common search queries like "anomeric effect in glucopyranosides" and "stereoselective glycosylation" highlight the ongoing interest in these fundamental aspects of carbohydrate chemistry.
Quality control of CAS 19488-48-3 typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to verify the compound's purity and structure. Researchers often search for "characterization of protected sugars" and "NMR analysis of glucopyranosides" when working with this material, emphasizing the need for reliable analytical methods in carbohydrate chemistry.
The market for protected carbohydrate building blocks like Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside has grown significantly in recent years. This growth reflects the expanding applications of carbohydrate chemistry in drug discovery, materials science, and biotechnology. Suppliers and researchers alike search for terms like "high-purity glycosylation reagents" and "custom carbohydrate synthesis", indicating the compound's commercial and scientific importance.
Handling and storage of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside require standard laboratory precautions. The compound is typically stored at room temperature in a dry environment, protected from moisture and strong oxidizers. While not classified as hazardous, proper handling procedures should always be followed, as with all laboratory chemicals. Safety-related searches such as "handling protected sugars" and "storage of glycosylation reagents" demonstrate the practical considerations researchers have when working with this material.
Future research directions involving CAS 19488-48-3 may focus on developing more efficient synthetic routes or exploring novel applications in emerging fields like "glycobiotechnology" and "synthetic glycobiology". The compound's versatility ensures its continued relevance as scientists develop new carbohydrate-based materials and therapeutics. Ongoing interest in "green chemistry approaches to glycosylation" may also drive innovation in the production and application of this valuable building block.
In conclusion, Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (CAS 19488-48-3) represents a fundamental tool in modern carbohydrate chemistry. Its well-defined protective group pattern, stability, and synthetic versatility make it indispensable for researchers working in glycoscience, medicinal chemistry, and materials science. As the field of glycochemistry continues to expand, this compound will undoubtedly remain a cornerstone for the synthesis of complex carbohydrate structures and their applications across multiple scientific disciplines.
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